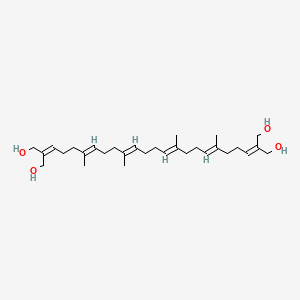

Tetrahydroxysqualene

Description

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol |

InChI |

InChI=1S/C30H50O4/c1-25(13-7-15-27(3)17-9-19-29(21-31)22-32)11-5-6-12-26(2)14-8-16-28(4)18-10-20-30(23-33)24-34/h11-12,15-16,19-20,31-34H,5-10,13-14,17-18,21-24H2,1-4H3/b25-11+,26-12+,27-15+,28-16+ |

InChI Key |

YMMHDITUHQNNKU-DKTKHUEWSA-N |

Isomeric SMILES |

C/C(=C\CC/C=C(/CC/C=C(/CCC=C(CO)CO)\C)\C)/CC/C=C(/CCC=C(CO)CO)\C |

Canonical SMILES |

CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of Tetrahydroxysqualene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a definitive synthesis for tetrahydroxysqualene has not been reported in peer-reviewed literature. This document provides a comprehensive, proposed methodology for its synthesis and characterization based on established chemical principles and analytical techniques applied to squalene and its derivatives.

Introduction

Squalene, a naturally occurring triterpene, is a precursor to a variety of steroids and holds significant interest in the pharmaceutical and cosmetic industries for its antioxidant and emollient properties. The introduction of hydroxyl groups to the squalene backbone can modulate its physicochemical properties, potentially enhancing its biological activity and creating new therapeutic opportunities. This guide outlines a proposed pathway for the synthesis of this compound, a polyhydroxylated derivative, and details the necessary protocols for its characterization.

Proposed Synthesis of this compound

The proposed synthetic route to this compound involves a sequential dihydroxylation of two of the six double bonds of squalene. The Upjohn dihydroxylation is a well-established and reliable method for the cis-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[1] By controlling the stoichiometry of the reagents, it is theoretically possible to achieve a double dihydroxylation to yield this compound. The terminal double bonds are often more reactive, suggesting that the synthesis could preferentially yield 2,3,22,23-tetrahydroxysqualane.

Experimental Protocol: Synthesis of this compound via Double Upjohn Dihydroxylation

Materials:

-

Squalene (C₃₀H₅₀, FW: 410.72 g/mol )

-

Osmium Tetroxide (OsO₄), 4% solution in water

-

N-Methylmorpholine N-oxide (NMO), 50% solution in water

-

Acetone

-

Water, deionized

-

tert-Butanol

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, separatory funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve squalene (1.0 g, 2.43 mmol) in a mixture of acetone (50 mL), tert-butanol (10 mL), and water (5 mL).

-

Addition of Reagents: To the stirring solution, add N-methylmorpholine N-oxide (50% in water, 1.14 g, 4.86 mmol, 2.0 eq). After 10 minutes, add osmium tetroxide (4% in water, 0.3 mL, 0.048 mmol, 0.02 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is expected to proceed through a dihydroxysqualene intermediate to the desired this compound. The reaction may take 24-48 hours.

-

Quenching the Reaction: Once the starting material is consumed and the desired product spot is observed on TLC, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL). Continue stirring for 30 minutes to reduce the osmate esters.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system starting with 20% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate can be employed to isolate the this compound from less polar intermediates and byproducts.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Based on the known spectral data of squalene and its hydroxylated derivatives, the following characteristics can be predicted.[2][3][4]

Predicted Quantitative Characterization Data

| Technique | Predicted Data for this compound |

| ¹H NMR | ~3.4-3.6 ppm: Protons on carbons bearing hydroxyl groups (-CH-OH).~1.6 ppm: Methyl protons adjacent to hydroxylated carbons.~5.1 ppm: Remaining olefinic protons.~1.9-2.1 ppm: Allylic protons.~1.2-1.4 ppm: Methylene protons. |

| ¹³C NMR | ~70-80 ppm: Carbons attached to hydroxyl groups (C-OH).~120-135 ppm: Remaining sp² carbons of the double bonds.~15-25 ppm: Methyl carbons. |

| Mass Spec (HRMS) | Expected [M+Na]⁺: 501.4233 (for C₃₀H₅₈O₄Na) |

| FT-IR | ~3300-3500 cm⁻¹: Broad O-H stretching band.~2850-2950 cm⁻¹: C-H stretching bands.~1000-1100 cm⁻¹: C-O stretching bands. |

Visualizations

Proposed Synthetic Workflow

References

- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An NMR and molecular mechanics study of squalene and squalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Hypothetical Biosynthetic Pathway for Tetrahydroxysqualene: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

Tetrahydroxysqualene is a polyhydroxylated derivative of the triterpene squalene. While the biosynthetic pathway of squalene is well-established as a central route to sterols and hopanoids, a dedicated, characterized biosynthetic pathway for this compound has not been documented in the scientific literature to date. This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound, grounded in known enzymatic capabilities. We begin by summarizing the established biosynthesis of the precursor, squalene. Subsequently, we postulate a series of hydroxylation events catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes known for their ability to hydroxylate hydrocarbon backbones. This guide provides a theoretical framework, including proposed enzymatic steps, a generalized experimental protocol for investigating such reactions, and visualizations of the proposed pathway and experimental workflow. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, enzymology, and drug development, aiming to stimulate further investigation into the potential natural occurrence and synthesis of polyhydroxylated squalene derivatives.

Introduction to Squalene and its Hydroxylated Derivatives

Squalene is a 30-carbon isoprenoid that serves as the metabolic precursor to a vast array of cyclic triterpenoids, including sterols in eukaryotes and hopanoids in some bacteria.[1][2] Its biosynthesis via the mevalonate (MVA) or non-mevalonate (MEP) pathway is a fundamental process in the biochemistry of most organisms.[3] The primary and most studied enzymatic modification of squalene is its epoxidation to 2,3-oxidosqualene, catalyzed by squalene monooxygenase (also known as squalene epoxidase).[4][5][6] This reaction is the committed step in the biosynthesis of sterols like cholesterol.[2][4]

Polyhydroxylated natural products often exhibit unique biological activities, making them attractive targets for drug discovery. This compound, as a polyhydroxylated lipid, represents such a molecule of interest. However, a specific biosynthetic pathway for its formation from squalene has not been elucidated. This guide puts forth a hypothetical pathway based on the known catalytic functions of promiscuous hydroxylating enzymes.

Established Biosynthesis of the Precursor: Squalene

The synthesis of squalene begins with simple precursors and proceeds through the formation of isoprene units. In eukaryotes and archaea, this is primarily achieved through the mevalonate (MVA) pathway.

The key stages of the MVA pathway leading to squalene are:

-

Formation of Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase. This is a major rate-limiting step.

-

Synthesis of Isoprene Units: Mevalonate is phosphorylated and decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Chain Elongation: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

-

Dimerization to Squalene: Two molecules of FPP are joined in a head-to-tail condensation and subsequently reduced by squalene synthase to form the C30 hydrocarbon, squalene.

A Hypothetical Pathway for this compound Biosynthesis

Given the absence of a known dedicated pathway, we propose that the biosynthesis of this compound from squalene is most plausibly accomplished through a series of sequential hydroxylation reactions. The most likely enzymatic candidates for these transformations are members of the cytochrome P450 (CYP) superfamily of monooxygenases.

Cytochrome P450 enzymes are heme-thiolate proteins renowned for their ability to catalyze the regio- and stereoselective hydroxylation of a vast number of lipophilic substrates, including hydrocarbons.[7][8] The general reaction involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond, with the other being reduced to water.[7] While many P450s are highly specific, numerous examples of promiscuous bacterial P450s exist that can act on a range of substrates, including steroids and other terpenes.[9]

We hypothesize a four-step pathway where a promiscuous P450 enzyme, or a series of P450 enzymes, sequentially hydroxylates the squalene backbone.

Proposed Enzymatic Steps

The table below outlines the proposed sequential reactions for the formation of this compound.

| Step | Substrate | Proposed Enzyme Class | Cofactors | Product |

| 1 | Squalene | Cytochrome P450 Monooxygenase | O₂, NADPH | Monohydroxysqualene |

| 2 | Monohydroxysqualene | Cytochrome P450 Monooxygenase | O₂, NADPH | Dihydroxysqualene |

| 3 | Dihydroxysqualene | Cytochrome P450 Monooxygenase | O₂, NADPH | Trihydroxysqualene |

| 4 | Trihydroxysqualene | Cytochrome P450 Monooxygenase | O₂, NADPH | This compound |

| Note: The data in this table is hypothetical and serves as a framework for future experimental validation. |

Experimental Protocols: Screening for Squalene Hydroxylating Activity

To investigate the proposed pathway, a primary research goal would be to identify a cytochrome P450 enzyme capable of hydroxylating squalene. A generalized protocol for screening a P450 enzyme library for such activity is provided below.

Objective

To determine if a given cytochrome P450 enzyme can hydroxylate squalene and its hydroxylated derivatives in vitro.

Materials

-

Purified cytochrome P450 enzyme

-

Purified cytochrome P450 reductase (CPR) partner protein

-

Squalene (substrate)

-

NADPH

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) for membrane-bound P450s

-

Quenching solvent (e.g., ethyl acetate)

-

Internal standard for chromatography (e.g., a commercially available hydroxylated sterol)

-

HPLC or GC-MS system for product analysis

Methodology

-

Enzyme-Reductase Reconstitution:

-

For soluble P450s, mix the P450 and its CPR partner in a molar ratio of approximately 1:2 in reaction buffer.

-

For membrane-bound P450s, pre-incubate the P450 and CPR with liposomes to facilitate proper folding and interaction.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction buffer

-

Reconstituted P450/CPR complex

-

Squalene (dissolved in a minimal amount of a suitable solvent like DMSO or acetone, then diluted into the buffer). Typical substrate concentrations range from 10-100 µM.

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a saturating concentration of NADPH (e.g., 1 mM final concentration).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking. Control reactions should be run in parallel (e.g., without NADPH, without enzyme).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of quenching solvent (e.g., ethyl acetate).

-

Add the internal standard.

-

Vortex vigorously for 1 minute to extract the lipophilic products.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic (upper) layer to a new tube.

-

-

Sample Preparation and Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of a suitable solvent for analysis (e.g., hexane or acetonitrile).

-

Analyze the sample by HPLC or GC-MS to identify and quantify the formation of hydroxylated squalene products by comparing retention times and mass spectra to authentic standards (if available) or by interpreting the fragmentation patterns.

-

Conclusion and Future Directions

The biosynthesis of this compound remains an unexplored area of natural product chemistry. This guide has proposed a scientifically plausible, yet hypothetical, biosynthetic pathway involving the sequential hydroxylation of squalene by cytochrome P450 monooxygenases. This framework provides a starting point for the discovery and characterization of the enzymes and genes involved in such a pathway.

Future research should focus on:

-

Genome Mining: Searching microbial and plant genomes for P450s located in gene clusters related to terpenoid biosynthesis.

-

Enzyme Screening: Expressing candidate P450 enzymes and screening them for activity against squalene using the protocol outlined above.

-

Metabolite Profiling: Analyzing extracts from diverse organisms, particularly those known to produce a wide array of terpenoids, for the presence of this compound and its potential intermediates.

The elucidation of a this compound biosynthetic pathway would not only fill a gap in our understanding of triterpenoid metabolism but could also provide novel enzymes for biotechnological applications, including the synthesis of new bioactive compounds for the pharmaceutical and other industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 5. Squalene Oxidation: Explained -ETprotein [etprotein.com]

- 6. Reactome | Squalene is oxidized to its epoxide [reactome.org]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Antimycobacterial Activity of Tetrahydroxysqualene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxysqualene is a naturally occurring triterpene that has garnered significant interest within the scientific community due to its notable biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its spectroscopic profile, alongside detailed experimental protocols for its isolation and the determination of its antimycobacterial efficacy. Furthermore, this document elucidates the potential mechanism of action of terpenes against Mycobacterium tuberculosis and presents relevant workflow diagrams to support further research and drug development endeavors.

Chemical Properties of this compound

This compound is a polyhydroxylated acyclic triterpenoid. Its structure has been elucidated through extensive spectroscopic analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1043629-23-7 | ChemicalBook |

| Molecular Formula | C₃₀H₅₄O₄ | Deduced from HRESIMS |

| Molecular Weight | 478.75 g/mol (calculated) | Deduced from HRESIMS |

| Boiling Point | 628.4±50.0 °C (Predicted) | [1] |

| Density | 1.000±0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.83±0.10 (Predicted) | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

The HRESIMS of this compound shows a prominent ion at m/z 479.4100 [M+H]⁺, which is consistent with the molecular formula C₃₀H₅₅O₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were instrumental in determining the precise structure of this compound. The symmetry in the molecule is suggested by the ¹³C NMR spectrum, with the chemical shift of C-12 at δ 28.3 indicating the point of symmetry in the linear isoprenoid chain. The geometry of the four olefins was determined to be Z based on the ¹³C chemical shifts of the methyl groups, which resonate at approximately 16 ppm rather than the expected ~25 ppm for an E geometry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult, J in Hz) |

| 1 | 25.7 | 1.68, s |

| 2 | 131.3 | 5.12, t, 7.0 |

| 3 | 124.8 | 2.05, m |

| 4 | 26.7 | 2.05, m |

| 5 | 39.8 | 2.05, m |

| 6 | 124.3 | 5.12, t, 7.0 |

| 7 | 135.0 | - |

| 8 | 39.8 | 2.05, m |

| 9 | 26.7 | 2.05, m |

| 10 | 124.8 | 5.12, t, 7.0 |

| 11 | 131.3 | - |

| 12 | 28.3 | 2.05, m |

| 13 | 72.9 | 3.65, dd, 7.0, 4.5 |

| 14 | 16.0 | 1.60, s |

| 15 | 16.0 | 1.60, s |

Note: Due to the symmetry of the molecule, only the chemical shifts for the first half of the carbon chain are listed.

Infrared (IR) Spectroscopy

Experimental Protocols

Isolation of this compound from Rhus taitensis

This compound has been successfully isolated from the methanolic extracts of the leaves and twigs of Rhus taitensis using a bioassay-guided fractionation approach.

Methodology:

-

Extraction: The plant material is extracted with methanol.

-

Initial Fractionation: The crude methanolic extract is fractionated using a reversed-phase polystyrene-based adsorbent column (e.g., HP20SS).

-

Bioassay-Guided Fractionation: The resulting fractions are screened for antimycobacterial activity to identify the active fractions.

-

Size Exclusion Chromatography: The active fraction is further purified using a Sephadex LH-20 column with a solvent system such as 1:1 chloroform/methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a silica column with a gradient of isooctane and 2-propanol.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The antimycobacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Methodology:

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Ra strain) is cultured in an appropriate broth medium (e.g., Middlebrook 7H9).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The microplate is incubated at 37°C for a specified period (typically 7-14 days).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator such as resazurin.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 10.0 μg/mL.[1] This level of activity is noteworthy, especially when considering its modest cytotoxicity.

The precise mechanism of action for this compound has not been fully elucidated. However, studies on other terpenes provide insights into potential pathways. The lipophilic nature of terpenes is believed to facilitate their interaction with the mycobacterial cell envelope, which is rich in complex lipids. This interaction can lead to a disruption of the cell membrane's integrity and permeability.

Furthermore, some terpenes have been shown to inhibit efflux pumps in bacteria. Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing to drug resistance. By inhibiting these pumps, terpenes may enhance the efficacy of other antimicrobial drugs and overcome certain resistance mechanisms.

Synthesis of Squalene Derivatives

While a total synthesis of this compound has not been reported, the synthesis of related polyhydroxylated squalene derivatives has been achieved. For instance, 2-(2-hydroxyethoxy)-3-hydroxysqualene has been synthesized from 2,3-epoxysqualene by reaction with ethylene glycol. This approach of opening an epoxide ring with a diol provides a potential strategy for the future synthesis of this compound and its analogues.

Conclusion

This compound represents a promising natural product with significant antimycobacterial properties. This guide has provided a detailed summary of its chemical characteristics, including comprehensive spectroscopic data, and outlined the experimental protocols for its isolation and biological evaluation. The proposed mechanisms of action, based on the broader class of terpenes, offer a starting point for further mechanistic studies. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating future investigations into this and related compounds for the potential treatment of tuberculosis.

References

In Vitro Biological Activity of Tetrahydroxysqualene: A Review of Currently Available Scientific Evidence

This technical guide, therefore, serves to highlight this significant gap in the current scientific knowledge. Researchers, scientists, and drug development professionals should be aware that to date, no substantial data has been published detailing the specific cytotoxic, anti-inflammatory, antioxidant, or other biological effects of Tetrahydroxysqualene in in vitro models. Consequently, quantitative data, such as IC50 or EC50 values, detailed experimental protocols for its assessment, and established signaling pathways related to its mechanism of action, are not available.

For the purpose of providing context, this document will briefly touch upon the known in vitro biological activities of the precursor molecule, squalene, and one of its hydroxylated derivatives, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), as these represent the closest related compounds with available data. It is crucial to emphasize that these findings cannot be directly extrapolated to this compound, as the addition of four hydroxyl groups would significantly alter the molecule's physicochemical properties and, consequently, its biological activity.

Biological Activity of Squalene and its Derivatives (For Context)

Squalene, a naturally occurring triterpene, is a precursor for the synthesis of steroids.[1] While it is a component of many biological systems, its own in vitro biological activities are a subject of ongoing research. Some studies have suggested that squalene possesses antitumor and cholesterol-lowering properties.[1]

A synthesized derivative, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), has demonstrated notable anti-inflammatory effects in vitro.[1] Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that HEHSQ can significantly reduce the production of nitric oxide (NO) and decrease the expression and secretion of pro-inflammatory markers such as TNF-α and CCL2.[1] Interestingly, these anti-inflammatory effects were observed at concentrations 100 times lower than that of unmodified squalene, suggesting that hydroxylation can significantly enhance biological activity.[1]

Future Directions and a Call for Research

The lack of data on this compound presents a clear opportunity for novel research. The enhanced activity observed in HEHSQ suggests that polyhydroxylated forms of squalene could be of significant interest for drug discovery and development.

Future in vitro studies on this compound would need to establish foundational data, including:

-

Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines.

-

Anti-inflammatory Assays: To investigate its potential to modulate inflammatory responses.

-

Antioxidant Assays: To assess its capacity to scavenge free radicals and mitigate oxidative stress.

-

Mechanism of Action Studies: To elucidate the signaling pathways through which it exerts its biological effects.

Below is a hypothetical workflow for initial in vitro screening of this compound.

Caption: A proposed workflow for the initial in vitro biological screening of this compound.

References

Technical Guide: An Examination of the Antioxidant Potential of Squalene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "Tetrahydroxysqualene" did not yield specific research on its antioxidant potential. This guide will, therefore, focus on the well-documented antioxidant properties of its parent compound, Squalene . The principles and methodologies discussed herein would be applicable to the study of this compound should it become a subject of investigation.

Introduction to Squalene and its Antioxidant Role

Squalene is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol in humans and other animals.[1] It is also found in high concentrations in certain plant oils and shark liver oil.[1] Beyond its role in metabolism, squalene has garnered significant interest for its cytoprotective and antioxidant activities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases.[2] Antioxidants like squalene can mitigate this damage by neutralizing free radicals. This guide provides a technical overview of the antioxidant potential of squalene, detailing its activity through quantitative data, experimental protocols, and an exploration of the relevant signaling pathways.

Quantitative Assessment of Squalene's Antioxidant Activity

The antioxidant capacity of squalene has been quantified through various in vitro and in vivo assays. The following table summarizes key findings from the literature.

| Assay | Model/System | Key Findings | Reference |

| DPPH Radical Scavenging | In vitro chemical assay | Up to 32% scavenging activity in a dose-dependent manner. | [1][3] |

| Reactive Oxygen Species (ROS) Reduction | Zebrafish larvae (in vivo) | Significant decrease in ROS fluorescence with 0.7% and 1% squalene treatment. | [1][3] |

| Antioxidant Enzyme Upregulation | Zebrafish larvae (in vivo) | 1% squalene treatment led to a 2.5-fold increase in superoxide dismutase (sod) expression and a 1.3-fold increase in glutathione peroxidase 4b (gpx4b) expression. | [1][3] |

Experimental Protocols for Evaluating Antioxidant Potential

The assessment of squalene's antioxidant properties relies on standardized experimental protocols. Below are detailed methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common in vitro assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at a specific wavelength. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4]

-

Reagents and Equipment:

-

DPPH solution (typically in methanol or ethanol)

-

Squalene solutions of varying concentrations

-

Methanol or ethanol (as solvent)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of squalene in methanol.

-

To a set volume of the DPPH solution, add an equal volume of the squalene solution (or a standard antioxidant for comparison).

-

A control is prepared by adding methanol instead of the squalene solution.

-

The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum DPPH absorbance (around 517 nm).

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vivo Assessment of ROS Reduction in Zebrafish

Zebrafish are a valuable in vivo model for studying oxidative stress due to their optical transparency and rapid development.

-

Principle: Oxidative stress is induced in zebrafish larvae, and the subsequent reduction in ROS levels after treatment with an antioxidant is quantified using a fluorescent probe.

-

Reagents and Equipment:

-

Zebrafish larvae

-

Copper sulfate (CuSO₄) to induce oxidative stress

-

Squalene solutions

-

Dichloro-dihydro-fluorescein diacetate (H₂DCFDA) fluorescent probe

-

Fluorescence microscope

-

-

Procedure:

-

Induce oxidative stress in zebrafish larvae by exposing them to a solution of CuSO₄.

-

Treat the larvae with different concentrations of squalene.

-

Incubate the larvae with the H₂DCFDA probe. H₂DCFDA is non-fluorescent until it is oxidized by ROS within the cells, at which point it becomes highly fluorescent.

-

Capture fluorescence images of the larvae using a fluorescence microscope.

-

Quantify the fluorescence intensity to determine the level of ROS.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for DPPH Radical Scavenging Assay

Caption: Workflow of the DPPH radical scavenging assay.

Signaling Pathway of Squalene's Antioxidant Action

References

- 1. Anti-Inflammatory and Antioxidant Properties of Squalene in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,5,4′-Tetrahydroxystilbene-2-O-beta-D-glucoside Reverses Stress-Induced Depression via Inflammatory and Oxidative Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidant Properties of Squalene in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory Properties of Hydroxylated Squalene Derivatives

Disclaimer: As of the latest literature review, there is no specific scientific information available for a compound named "Tetrahydroxysqualene." This technical guide will instead provide an in-depth analysis of the anti-inflammatory properties of a closely related and scientifically studied compound, 2-(2-Hydroxyethoxy)-3-hydroxysqualene (HEHSQ) , as well as its precursor, squalene . The findings presented here for HEHSQ and squalene may offer valuable insights into the potential activities of other hydroxylated squalene derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and low side effects is a significant focus of drug discovery and development.

Squalene, a naturally occurring triterpene and a precursor to steroids, has been investigated for its various health benefits, including potential anti-inflammatory effects.[1][2] Chemical modification of squalene, such as hydroxylation, can alter its physicochemical properties and biological activities. This guide focuses on 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), a hydroxylated derivative of squalene, which has demonstrated potent anti-inflammatory properties in preclinical studies.[1][3]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of squalene and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. When macrophages, key immune cells, are stimulated by inflammatory agents like lipopolysaccharide (LPS), they activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[5][6] Squalene has been shown to inhibit the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also crucial in the inflammatory response.[7][8][9] These kinases are activated by a cascade of phosphorylation events following cellular stimulation and play a role in regulating the expression of inflammatory genes.[10][11] Inhibition of MAPK pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Below are diagrams illustrating the simplified signaling pathways and the experimental workflow for assessing anti-inflammatory activity.

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Caption: General overview of the MAPK signaling pathway in inflammation.

Experimental Evidence and Data

The anti-inflammatory effects of HEHSQ and squalene have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of HEHSQ and squalene.

Table 1: In Vitro Anti-inflammatory Activity of HEHSQ and Squalene in LPS-stimulated RAW264.7 Macrophages [1][3]

| Compound | Concentration | Effect on NO Production | Effect on TNF-α Expression/Secretion | Effect on CCL2 Expression/Secretion |

| HEHSQ | 1 µg/mL | Significant reduction | Significant reduction | Significant reduction |

| Squalene | 100 µg/mL | Significant reduction | Significant reduction | Significant reduction |

Data indicates that HEHSQ is approximately 100 times more potent than squalene in its anti-inflammatory effects.[1][3]

Table 2: Cytotoxicity of HEHSQ and Squalene in RAW264.7 Macrophages (MTT Assay) [3]

| Compound | Concentration (µg/mL) | Effect on Cell Viability |

| HEHSQ | 1 | No significant effect |

| 10 | Decreased cell viability | |

| 100 | Decreased cell viability | |

| Squalene | 1 - 100 | No effect on cell viability |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HEHSQ and squalene's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of HEHSQ or squalene for a specified period (e.g., 24 hours) before being stimulated with 1 µg/mL of LPS for a further duration (e.g., 12-24 hours).[3]

Cell Viability Assay (MTT Assay)

-

RAW264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with different concentrations of the test compounds for 24 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

The culture supernatant from treated and stimulated cells is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Gene Expression Analysis (Real-Time Quantitative PCR)

-

Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-time qPCR is performed using specific primers for the target genes (e.g., TNF-α, CCL2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

Cytokine Secretion Analysis (ELISA)

-

The levels of secreted cytokines (e.g., TNF-α, CCL2) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

While direct evidence on "this compound" is currently unavailable, studies on the related compound 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ) and its parent molecule squalene provide a strong indication that hydroxylated squalene derivatives are a promising class of compounds with significant anti-inflammatory properties. HEHSQ has demonstrated potent inhibition of key pro-inflammatory mediators in vitro, likely through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to synthesize and evaluate the anti-inflammatory potential of other hydroxylated squalene analogs, including the theoretical "this compound," to fully understand their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

- 1. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interdependence of Anti-Inflammatory and Antioxidant Properties of Squalene–Implication for Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synapse.koreamed.org [synapse.koreamed.org]

- 9. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

The Enigmatic Role of Tetrahydroxysqualene and its Polyhydroxylated Congeners in Marine Ecosystems: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marine organisms, particularly sponges, are prolific producers of a vast array of structurally unique secondary metabolites. Among these, triterpenoids derived from squalene represent a class of compounds with significant and diverse biological activities. This technical guide delves into the current understanding of tetrahydroxysqualene and, more broadly, polyhydroxylated squalene derivatives within the marine environment. While specific literature on this compound is sparse, this document synthesizes available data on analogous polyhydroxylated triterpenoids to provide a comprehensive overview of their potential ecological roles, pharmacological activities, and the experimental approaches for their study. This guide aims to serve as a foundational resource for researchers investigating these promising marine natural products for potential therapeutic applications.

Introduction: The Untapped Potential of Marine Triterpenoids

The marine biosphere is a vast reservoir of chemical diversity, offering a rich source of novel bioactive compounds for drug discovery and development. Terpenoids, one of the largest classes of natural products, are widely distributed in marine invertebrates and microorganisms.[1][2] Squalene, a 30-carbon acyclic triterpene, is a crucial precursor in the biosynthesis of steroids and other cyclic triterpenoids in a variety of organisms. In the marine environment, squalene and its derivatives are often found in significant quantities, particularly in marine sponges, where they can accumulate to high concentrations.[3]

The functionalization of the squalene backbone through processes such as hydroxylation leads to a diverse array of polyhydroxylated triterpenoids. These modifications can dramatically alter the compound's physicochemical properties and biological activities. While "this compound" as a specific entity is not extensively documented, the presence and activities of other polyhydroxylated squalene-like compounds suggest that it likely plays a role in chemical defense, signaling, or other ecological interactions for the producing organism. This guide will explore the knowns and infer the potential roles and activities of such compounds based on current scientific literature.

Putative Roles of this compound and Polyhydroxylated Squalenoids in Marine Organisms

The ecological roles of polyhydroxylated squalene derivatives in marine organisms are likely multifaceted, primarily revolving around chemical defense and adaptation to the marine environment.

-

Chemical Defense: Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal to deter predators, prevent overgrowth by fouling organisms, and combat microbial pathogens.[1][4] Polyhydroxylated triterpenoids, through their amphipathic nature, can interact with and disrupt cell membranes of potential threats.

-

Antimicrobial Activity: The marine environment is replete with microorganisms, and competition for space and resources is fierce. Squalene-derived compounds have been shown to exhibit antibacterial and antifungal properties, suggesting a role in controlling the microbial community on and around the host organism.[5]

-

Allelochemical Interactions: These compounds may also function as allelochemicals, influencing the growth and survival of neighboring organisms, thereby shaping the local benthic community structure.

Bioactivity and Therapeutic Potential

The structural diversity of marine triterpenoids translates into a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[6][7]

Cytotoxic and Anticancer Activity

Many marine terpenoids exhibit potent cytotoxicity against various cancer cell lines.[2] The presence of hydroxyl groups can enhance the ability of these molecules to interact with cellular targets, potentially inducing apoptosis or inhibiting cell proliferation. While no specific data exists for this compound, other hydroxylated terpenoids from marine sponges have demonstrated significant anticancer potential.

Anti-inflammatory Activity

Inflammation is a key process in many human diseases. Squalene itself has been reported to possess anti-inflammatory properties by modulating the production of pro- and anti-inflammatory mediators.[8][9] It is plausible that hydroxylated derivatives like this compound could exhibit enhanced or more specific anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB or JAK-STAT.[10][11][12]

Antimicrobial and Antiprotozoal Activity

Marine natural products are a promising source of new antimicrobial agents to combat drug-resistant pathogens.[5] Squalene has shown activity against the malaria parasite Plasmodium falciparum.[3] The addition of hydroxyl groups could modulate the antimicrobial spectrum and potency of these compounds.

Table 1: Representative Bioactivities of Squalene and Related Terpenoids from Marine Sponges

| Compound/Extract | Source Organism(s) | Bioactivity | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Squalene | Marine sponges | Antiplasmodial (P. falciparum) | ~1 µg/mL | [3] |

| Furospinulosin-1 | Marine sponges | Antitrypanosomal (T. b. rhodesiense) | 2.5 µg/mL | [3] |

| 12-epi-deoxoscalarin | Marine sponges | Antiplasmodial (P. falciparum) | Not specified | [3] |

| Dorisenone D | Marine sponges | Antiplasmodial (P. falciparum) | 0.43 µg/mL | [3] |

| (-)-N-methylmelemeleone-A | Dysidea avara | Weak cytotoxicity (various cell lines) | Not specified | [2] |

| Dysideanone B | Dysidea avara | Cytotoxicity (HeLa, HepG2) | 7.1 µM, 9.4 µM | [2] |

Experimental Protocols

The study of novel marine natural products like this compound involves a multi-step process from collection to bioactivity screening.

Isolation and Purification of Polyhydroxylated Triterpenoids

The following is a generalized protocol for the isolation of triterpenoids from marine sponges, which can be adapted for the specific pursuit of this compound.

-

Sample Collection and Preparation:

-

Collect sponge specimens, preferably by SCUBA to minimize environmental damage and ensure sample quality.

-

Immediately freeze the samples at -20°C or preserve in ethanol to prevent enzymatic degradation of secondary metabolites.

-

Lyophilize the frozen sponge material to remove water.

-

Grind the dried sponge tissue into a fine powder.

-

-

Extraction:

-

Perform sequential extraction of the powdered sponge material with solvents of increasing polarity, starting with a nonpolar solvent like hexane to extract lipids and less polar terpenoids, followed by dichloromethane, ethyl acetate, and finally methanol or ethanol to isolate more polar compounds, including polyhydroxylated derivatives.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation:

-

Subject the crude extracts to preliminary fractionation using vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Further purify the fractions containing compounds of interest using high-performance liquid chromatography (HPLC), employing either normal-phase or reversed-phase columns.

-

Monitor the separation process using thin-layer chromatography (TLC) or analytical HPLC with a suitable detector (e.g., UV, evaporative light scattering detector).

-

Structure Elucidation

The definitive structure of an isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present (e.g., hydroxyl groups).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

Bioactivity Assays

A range of in vitro assays can be employed to screen for the biological activity of the purified compounds:

-

Cytotoxicity Assays: The MTT or MTS assay is commonly used to assess the cytotoxic effects of the compound on various cancer cell lines.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using microdilution assays against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Assays: The ability of the compound to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be measured using the Griess assay.

Visualizing Workflows and Pathways

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the discovery of bioactive polyhydroxylated triterpenoids from marine sponges.

Caption: Workflow for marine natural product discovery.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates a potential mechanism by which a polyhydroxylated squalene derivative could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a hypothetical model based on the known anti-inflammatory activities of other natural products.

Caption: Hypothetical inhibition of NF-κB pathway.

Future Directions and Conclusion

The study of this compound and other polyhydroxylated triterpenoids from marine organisms is a promising frontier in natural product research. While specific data on this compound remains elusive, the broader class of compounds shows significant potential for the development of new therapeutic agents. Future research should focus on:

-

Targeted Isolation: Employing advanced analytical techniques to specifically target and isolate novel polyhydroxylated squalene derivatives from diverse marine sources.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their bioactivity.

-

Supply and Synthesis: Developing sustainable methods for the production of promising compounds, either through aquaculture of the source organism, microbial fermentation, or total chemical synthesis.

References

- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Terpenes from Marine Sponges and Their Associated Organisms | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biologically Active Metabolites from Sponges and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MARINE PHARMACOGNOSY : TURNING THE TIDE IN DRUG DISCOVERY | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of the neurotransmitter systems through the anti-inflammatory and antidepressant-like effects of squalene from Aurantiochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydroxysqualene: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxysqualene, a naturally occurring triterpene found in species such as Rhus taitensis, has garnered interest for its potential biological activities, including antimycobacterial properties. As with any bioactive compound under investigation for pharmaceutical or other applications, a thorough understanding of its stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known characteristics of this compound and extrapolates its likely stability profile and degradation mechanisms based on the established chemistry of squalene and other polyhydroxylated triterpenoids. Detailed experimental protocols for assessing stability and elucidating degradation pathways are also presented.

Introduction to this compound

This compound is a polyhydroxylated derivative of squalene. While squalene is a simple isoprenoid, the introduction of four hydroxyl groups into the squalene backbone significantly alters its physicochemical properties, including polarity, solubility, and reactivity. The exact positions of the hydroxyl groups can vary, leading to different isomers of this compound.

Known Properties of this compound:

| Property | Value | Source |

| CAS Number | 1043629-23-7 | ChemicalBook |

| Molecular Formula | C30H54O4 | Inferred |

| Antimycobacterial Activity (MIC against M. tuberculosis) | 10.0 μg/mL | ChemicalBook |

Inferred Stability Profile

Factors Influencing Stability:

-

Oxidation: The presence of multiple hydroxyl groups may increase the susceptibility of the molecule to oxidation compared to squalene, which is already prone to oxidation at its double bonds. However, these hydroxyl groups could also act as radical scavengers, potentially imparting some antioxidant stability.

-

Thermal Stress: Triterpenoid structures are generally robust. Studies on triterpene glycosides have shown good stability under various temperature and humidity conditions.[1] It is anticipated that this compound would exhibit reasonable thermal stability, though the hydroxyl groups may be susceptible to dehydration at elevated temperatures.

-

pH: The stability of this compound is likely to be pH-dependent. In strongly acidic or basic conditions, the hydroxyl groups could participate in various reactions, including dehydration and rearrangement.

-

Light: As with many complex organic molecules, exposure to UV or visible light could potentially lead to photodegradation.

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily driven by oxidation and thermal stress.

Oxidative Degradation

Oxidative degradation is a major anticipated pathway. The reaction can be initiated by factors such as heat, light, and the presence of metal ions.

References

A Technical Guide to the Theoretical Modeling of Tetrahydroxysqualene Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical workflow for modeling the structure and properties of tetrahydroxysqualene. Given the limited specific literature on this molecule, this document outlines a robust, generalized approach based on established computational methodologies for analogous triterpenoids. The protocols and data presentation formats are designed to be directly applicable by researchers in the field.

Introduction to this compound

This compound (C30H50O4) is a triterpenoid derived from squalene.[1][2] Triterpenoids are a large and structurally diverse class of natural products known for a wide range of biological activities, making them a significant area of interest for drug discovery.[3][4] Understanding the three-dimensional structure and conformational landscape of this compound is crucial for elucidating its mechanism of action, predicting its physicochemical properties, and designing potential derivatives with enhanced therapeutic efficacy.

Theoretical modeling provides a powerful, cost-effective alternative to purely experimental methods for structural elucidation.[5] By employing a combination of molecular mechanics and quantum mechanics, researchers can predict stable conformations, calculate spectroscopic properties like NMR chemical shifts, and explore potential interactions with biological targets.

Proposed Biosynthetic Pathway

The biosynthesis of triterpenoids originates from the linear precursor, squalene.[4][6] Squalene undergoes epoxidation to form (S)-2,3-epoxysqualene, a key intermediate.[4][7] This epoxide is then cyclized by oxidosqualene cyclases (OSCs) into various polycyclic triterpene scaffolds.[4] Subsequent decorations, such as hydroxylations catalyzed by cytochrome P450 enzymes, lead to the final structure. The following diagram illustrates a plausible biosynthetic pathway leading to a tetrahydroxylated squalene derivative.

Theoretical Modeling Workflow

A robust computational strategy for characterizing the structure of this compound involves a multi-step process. This workflow ensures a thorough exploration of the molecule's conformational space and yields accurate structural and spectroscopic data.

Experimental Protocols

This section provides detailed protocols for the key computational steps outlined in the workflow above.

Protocol 1: Conformational Search using Molecular Dynamics (MD)

-

System Preparation:

-

Generate an initial 3D structure of this compound using software like Avogadro or ChemDraw.

-

Assign a general force field suitable for organic molecules, such as the General Amber Force Field (GAFF).

-

Place the molecule in a periodic box of a non-polar solvent (e.g., chloroform or an implicit solvent model) to mimic a solution environment.

-

-

Energy Minimization:

-

Perform a steepest descent minimization for 5,000 steps, followed by a conjugate gradient minimization for another 5,000 steps to relax the initial structure.

-

-

Heating and Equilibration:

-

Gradually heat the system from 0 K to 300 K over 100 picoseconds (ps) using a Langevin thermostat.

-

Run an NPT (isothermal-isobaric) equilibration for 1 nanosecond (ns) to allow the system density to stabilize.

-

-

Production MD:

-

Perform a production simulation in the NVT (canonical) ensemble for at least 100 ns.[8] Save trajectory snapshots every 10 ps. This long simulation allows for extensive sampling of the conformational space.

-

-

Conformer Clustering:

-

Cluster the trajectory snapshots based on the Root Mean Square Deviation (RMSD) of the carbon backbone to group similar conformations.

-

Select the representative structure from the most populated and lowest-energy clusters for further analysis.

-

Protocol 2: Quantum Mechanical Calculations

-

Geometry Optimization:

-

Take the representative low-energy conformers from the MD simulation.

-

Perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[9] An implicit solvent model (e.g., PCM for chloroform) should be used.

-

Verify that each optimized structure is a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometries, calculate the magnetic shielding tensors.

-

The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.[9][10]

-

Employ a larger basis set for better accuracy, such as 6-311+G(2d,p).[9]

-

Calculate the final chemical shifts by referencing the computed shielding values to that of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

Data Presentation

Quantitative results from the theoretical modeling should be summarized in clear, structured tables to facilitate analysis and comparison with experimental data.

Table 1: Relative Energies of Optimized Conformers

| Conformer ID | Population (%) from MD | Relative Energy (kcal/mol) (DFT) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| THSQ-1 | 35.2 | 0.00 | 75.1 |

| THSQ-2 | 21.8 | 1.15 | 10.2 |

| THSQ-3 | 15.5 | 1.89 | 3.5 |

| THSQ-4 | 9.3 | 2.50 | 1.3 |

| Other | 18.2 | >3.0 | <1.0 |

Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Lowest Energy Conformer (THSQ-1)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| C1 | 35.4 | 35.1 | 0.3 |

| C2 | 71.2 | 70.8 | 0.4 |

| C3 | 42.1 | 42.5 | -0.4 |

| C6 | 70.9 | 70.5 | 0.4 |

| C7 | 38.2 | 38.0 | 0.2 |

| ... (all other carbons) | ... | ... | ... |

| Mean Abs. Error | | | 0.35 |

Table 3: Calculated Thermodynamic Properties (298.15 K, 1 atm)

| Property | Value | Units |

|---|---|---|

| Electronic Energy (E₀) | -1550.1234 | Hartrees |

| Enthalpy (H) | -1549.7890 | Hartrees |

| Gibbs Free Energy (G) | -1549.8542 | Hartrees |

| Dipole Moment | 2.85 | Debye |

Conclusion

The theoretical modeling workflow presented in this guide provides a comprehensive framework for the structural elucidation of this compound. By combining molecular dynamics simulations for conformational sampling with high-level quantum mechanical calculations, researchers can obtain detailed insights into the molecule's three-dimensional structure, stability, and spectroscopic properties. The resulting data are invaluable for interpreting experimental results, understanding structure-activity relationships, and guiding future drug development efforts based on the triterpenoid scaffold.

References

- 1. This compound, CasNo.1043629-23-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 2. This compound CAS#: 1043629-23-7 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. s3.smu.edu [s3.smu.edu]

- 6. researchgate.net [researchgate.net]

- 7. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Separation of Hydroxylated Squalene Isomers

Abstract

This application note details robust methodologies for the separation and analysis of hydroxylated squalene isomers using High-Performance Liquid Chromatography (HPLC). Squalene, a triterpenoid hydrocarbon, is a key intermediate in cholesterol biosynthesis and a significant component of skin surface lipids. Its oxidation products, including various hydroxylated isomers like squalene monohydroperoxides (SQOOH) and squalene epoxide, are implicated in various physiological and pathological processes. The presented protocols are designed for researchers, scientists, and drug development professionals, offering both normal-phase and reverse-phase HPLC methods for effective separation and quantification.

Introduction

Squalene's susceptibility to oxidation leads to the formation of a complex mixture of hydroxylated isomers. The accurate identification and quantification of these isomers are crucial for understanding their biological roles, from skin aging and comedogenicity to their potential as biomarkers. This document provides detailed protocols for sample preparation, HPLC analysis, and detection of these compounds, facilitating reliable and reproducible results.

Experimental Workflows

The general workflow for the analysis of hydroxylated squalene isomers involves sample extraction, optional derivatization or cleanup, followed by HPLC separation and detection. The choice between normal-phase and reverse-phase chromatography depends on the specific isomers of interest and the sample matrix.

Caption: General experimental workflow for HPLC analysis of hydroxylated squalene isomers.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC separation of squalene and its hydroxylated derivatives.

Table 1: Reverse-Phase HPLC Retention Times

| Compound | Retention Time (min) | Limit of Detection (LOD) |

| Squalene | 14.2 | 5.0 ng/mL[1] |

| Cholesterol | 11.0 | 1.0 µg/mL[1] |

| Squalene (alternate) | 7.59 | 40 µg/L[2][3] |

Table 2: Normal-Phase HPLC Elution Order

| Elution Order | Compound |

| 1 | α–tocopherol |

| 2 | β–tocopherol |

| 3 | Squalene |

| 4 | γ–tocopherol |

| 5 | δ–tocopherol |

| 6 | Sesamolin |

| 7 | Asarinin |

| 8 | Sesamin |

| 9 | Sesamol |

| 10 | Phytosterol |

Note: This elution order is based on a specific method for sesame oil analysis and may vary with different matrices and conditions.[4]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Squalene and its Oxidation Products

This protocol is suitable for the simultaneous analysis of squalene and its more polar oxidized products, such as epoxides and hydroperoxides.

1. Sample Preparation (from Biological Tissues):

-

Homogenize 1 gram of tissue in a chloroform:methanol (2:1, v/v) solution.

-

Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase for HPLC analysis. For some samples, a preliminary cleanup using solid-phase extraction (SPE) with a silica cartridge may be necessary to remove interfering lipids.[5]

2. HPLC Conditions:

-

Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Acetonitrile:Water gradient or isocratic elution with 100% acetonitrile.[1][6]

-

Flow Rate: 1.0 - 1.5 mL/min.[1]

-

Column Temperature: 30 °C.[7]

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector (DAD) at 195-215 nm or Mass Spectrometry (MS) with Atmospheric Pressure Chemical Ionization (APCI).[1][6][8]

3. Data Analysis:

-

Identify peaks based on the retention times of pure standards.

-

Quantify the compounds by creating a calibration curve using external standards.

Protocol 2: Normal-Phase HPLC for Separation of Squalene Monohydroperoxide (SQOOH) Isomers

This protocol is optimized for the detailed separation of the various positional isomers of squalene monohydroperoxide.

1. Sample Preparation (from Oxidized Squalene Standard):

-

Prepare a standard solution of squalene.

-

Induce oxidation by exposure to a photosensitizer (e.g., rose bengal) and light, or through auto-oxidation by heating.[9]

-

The resulting mixture of SQOOH isomers can be directly analyzed or subjected to semi-preparative HPLC for isolation of individual isomers.[9]

2. HPLC Conditions:

-

Column: Silica gel (e.g., Vertisep™ UPS silica HPLC column, 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of n-hexane, tetrahydrofuran, and 2-propanol (e.g., 93:6:1, v/v/v).[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 10 µL.

-

Detection: UV detector at 215 nm or LC-MS/MS for detailed isomer identification.[10]

3. Data Analysis:

-

The elution order of SQOOH isomers will depend on the position of the hydroperoxide group.

-

Mass spectrometry is highly recommended for the unambiguous identification of each isomer based on their fragmentation patterns.[11]

Logical Relationships in HPLC Method Selection

The choice between normal-phase and reverse-phase HPLC is a critical decision in the analysis of hydroxylated squalene isomers. The following diagram illustrates the logical considerations for selecting the appropriate method.

Caption: Decision tree for selecting an HPLC method for hydroxylated squalene analysis.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the separation and analysis of hydroxylated squalene isomers. By selecting the appropriate HPLC methodology and carefully preparing the samples, researchers can achieve reliable and accurate quantification of these important lipid oxidation products. The provided workflows and decision-making diagrams are intended to streamline the method development process for professionals in research and drug development.

References

- 1. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Squalene Using High-Performance Liquid Chromatography with Diode Array Detection | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. Identification of oxidation products of squalene in solution and in latent fingerprints by ESI-MS and LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Squalene isolation by HPLC and quantitative comparison by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Analysis of Tetrahydroxysqualene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Squalene and its derivatives are known for their antioxidant and emollient properties. The introduction of hydroxyl groups to the squalene backbone to form tetrahydroxysqualene is expected to modify its polarity and biological activity, making it a compound of interest for various applications, including drug delivery and dermatology. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar, thermally labile molecules like this compound, while tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation (CID).

This application note presents a putative fragmentation pattern for this compound, derived from the analysis of similar polyhydroxylated isoprenoids. The proposed fragmentation primarily involves sequential neutral losses of water molecules from the protonated or sodiated molecular ion, followed by cleavage of the isoprenoid backbone.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound ([M+H]⁺, m/z 479.4) upon collision-induced dissociation. These predictions are based on the common fragmentation behaviors of polyhydroxylated triterpenoids, which include dehydration and backbone cleavage.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Description |

| 461.4 | H₂O | [M+H - H₂O]⁺ |

| 443.4 | 2H₂O | [M+H - 2H₂O]⁺ |

| 425.4 | 3H₂O | [M+H - 3H₂O]⁺ |

| 407.4 | 4H₂O | [M+H - 4H₂O]⁺ |

| 339.3 | C₁₀H₁₉O | Cleavage of the C10-C11 bond with loss of a hydroxylated isoprenoid unit. |

| 271.2 | C₁₅H₂₇O₂ | Cleavage of the C15-C16 bond. |

| 203.2 | C₂₀H₃₅O₃ | Cleavage of the C20-C21 bond. |

| 135.1 | C₂₅H₄₃O₄ | Isoprenoid backbone fragment. |

Experimental Protocol

This protocol describes a general procedure for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer (LC-ESI-MS/MS).

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with methanol to prepare working standards in the range of 1 µg/mL to 100 µg/mL.

-

Matrix Samples (e.g., cosmetic formulation, biological extract): Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound. The final extract should be reconstituted in methanol or a mobile phase-compatible solvent.

2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 80% B

-

2-10 min: Gradient from 80% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 80% B

-

12.1-15 min: Column re-equilibration at 80% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry

-

Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS Scan Range: m/z 100-600.

-

MS/MS Analysis:

-

Select the protonated molecule [M+H]⁺ (m/z 479.4) as the precursor ion.

-

Optimize collision energy to achieve a characteristic fragmentation pattern (typically in the range of 15-40 eV).

-

Acquire product ion scans to identify the fragment ions.

-

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for protonated this compound under CID conditions. The initial steps involve the sequential loss of water molecules, a common characteristic of polyhydroxylated compounds. Subsequent fragmentation is proposed to occur along the isoprenoid backbone, leading to the formation of smaller charged fragments.

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.

Experimental Workflow